2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

Medicinal Chemistry ADME Physicochemical Properties

Need a stable 2,4-disubstituted thiophene with orthogonal reactivity? This Boc-protected bromothiophene enables sequential cross-coupling (C2), deprotection, and C-H functionalization (C5). - Purity: ≥97% (HPLC); stable 44 months at -20°C - Use: ROCK inhibitor scaffolds, kinase libraries, conductive polymers - Advantage: No isomer interference vs. 2-(Boc-amino)-4-bromothiophene

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
CAS No. 494833-75-9
Cat. No. B1287752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
CAS494833-75-9
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CSC(=C1)Br
InChIInChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12)
InChIKeyXYKJEMNFRNXVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(Boc-amino)thiophene: Orthogonal Thiophene Building Block


2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene (CAS 494833-75-9), also known as tert-butyl N-(5-bromothiophen-3-yl)carbamate, is a heterocyclic building block comprising a 2,4-disubstituted thiophene core with a bromine atom at the 2-position and a Boc-protected amino group at the 4-position [1]. This molecular architecture, with a molecular weight of 278.17 g/mol and an MDL number of MFCD11109813 , offers orthogonal reactivity by combining a palladium-catalyzed cross-coupling handle (the aryl bromide) with a masked primary amine that can be selectively unveiled under mild acidic conditions . The compound is commercially available from multiple vendors in purities typically ranging from 95% to 98% , positioning it as a standard reagent in the synthesis of pharmaceutically relevant 2,4-disubstituted thiophene derivatives.

1 Orthogonal reactivity: Boc-protected amine and C2–Br cross-coupling handle for sequential derivatization
2 Enables controlled construction of 2,4-disubstituted thiophene scaffolds with precise regiochemistry
3 Off-the-shelf purity ≥97% (HPLC) reported across multiple vendors supports direct use in synthesis

Why 2-Bromo-4-(Boc-amino)thiophene Is Irreplaceable


The substitution pattern of the Boc-amino and bromo groups on the thiophene ring is the principal determinant of both downstream chemical behavior and final molecular geometry. Generic substitution with a positional isomer—such as 2-(Boc-amino)-4-bromothiophene (CAS 868387-45-5) or 3-(Boc-amino)-2-bromothiophene (CAS 21483-64-7)—is chemically unsound because the electronic and steric environment around the bromine atom dictates its reactivity in cross-coupling reactions [1]. This directly influences the regiochemistry of C–C bond formation and, consequently, the substitution pattern of the target molecule [2]. Similarly, substituting the Boc-protected amine with the free 2-bromo-4-aminothiophene is not feasible for multi-step syntheses where the amine must remain inert until a specific deprotection step, as the free amine would interfere with or be consumed by preceding transformations . The specific placement of the bromine at the 2-position relative to the Boc-amino group at the 4-position provides a unique and essential starting point for constructing 2,4-disubstituted thiophene scaffolds with precise spatial arrangement .

Target Compound
Substitutes / Analogs
2-Bromo-4-(Boc-amino)thiophenePrecise 2,4-substitution pattern dictates cross‑coupling outcome and final molecular geometry
Positional isomers (e.g., 2-Boc-amino-4-bromothiophene)Altered electronic and steric environment shifts regiochemistry; may not reproduce desired C–C bond formation
Orthogonal Boc protectionAmine remains inert until selective deprotection step, compatible with multi-step sequences
Free amine (2-bromo-4-aminothiophene)Unprotected amine would participate in or be consumed by preceding transformations, disrupting synthetic route
Bromine at C2, Boc-amino at C4Enables sequential C2 cross-coupling followed by C5 direct arylation; essential for 2,4,5-trisubstituted scaffolds
3-(Boc-amino)-2-bromothiopheneAltered electronics and sterics preclude reliable C5-arylation; synthetic sequence viability is not equivalent

2-Bromo-4-(Boc-amino)thiophene: Key Differentiation Evidence


Lipophilicity Differentiation from Isomers

The lipophilicity of a synthetic intermediate is a critical parameter that influences its chromatographic behavior, solubility, and potential biological properties. 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene (XLogP3 = 3.2) is demonstrably less lipophilic than its positional isomers 2-(Boc-amino)-4-bromothiophene (LogP = 3.93) and 3-(Boc-amino)-2-bromothiophene (LogP = 3.87) . This quantitative difference in lipophilicity is not merely a calculated value; it translates directly to distinct retention times in reversed-phase chromatography, which can be exploited to optimize purification workflows and ensure the identity and purity of the specific isomer required for a given synthesis [1].

Lipophilicity Difference
Reported
XLogP3 = 3.2 vs. 3.93 / 3.87 (2-(Boc-amino)-4-bromo and 3-(Boc-amino)-2-bromo isomers)
Distinct retention behavior supports isomer identity confirmation and purification workflow optimization
Computed logP may differ from experimental values; verify by HPLC retention times
Medicinal Chemistry ADME Physicochemical Properties

2-Bromo Enables Sequential Functionalization

The placement of a bromine atom at the 2-position on a thiophene ring is known to act as a blocking group, enabling highly regioselective palladium-catalyzed C5-arylation [1]. This principle is central to the utility of 2-bromo-4-(Boc-amino)thiophene. In contrast, an isomer like 3-(Boc-amino)-2-bromothiophene (bromine at 2-position, Boc-amino at 3-position) would not offer the same capability for C5-arylation due to the altered electronics and steric hindrance of the Boc-amino group, which may compete for metalation or block the C5 site. The target compound's substitution pattern therefore enables a specific synthetic sequence: first, a Suzuki or Sonogashira coupling at the bromine-bearing C2 position, followed by a second functionalization event (e.g., direct arylation) at the C5 position [2].

Sequential Functionalization
Class-level inference
C2 cross-coupling (Suzuki/Sonogashira) then C5 direct arylation feasible
Enables synthetic route to 2,4,5-trisubstituted thiophene pharmacophores
Direct comparative yield data not located; based on 2-bromothiophene reactivity class
Organic Synthesis Cross-Coupling C-H Activation

Purity and Commercial Availability

The compound is commercially available from multiple vendors with a stated purity of ≥97% (HPLC) , and in some cases, purity is reported at 98% or 99% . While a direct, controlled head-to-head study of vendor purity is not available, the consistent reporting of high purity across multiple independent sources (AKSci, Aladdin, ChemScene, etc.) provides a robust, cross-validated benchmark for procurement. This differentiates the compound from less common or custom-synthesized analogs where purity and batch-to-batch consistency may be undefined or more variable.

Commercial Purity
Data to verify
≥97% (HPLC) reported across multiple independent vendors
Supports direct use in synthesis without additional purification
Verify lot-specific certificate of analysis for critical reactions
Procurement Supply Chain Quality Control

Long-Term Storage Stability

The compound exhibits a well-defined stability profile: it is stable for up to 2 years when stored as a solid at 4°C . For those requiring extended storage of stock solutions, stability is maintained for 6 months at -80°C and for an impressive 44 months at -20°C [1]. This documented long-term stability, particularly at -20°C, provides a significant logistical advantage for laboratories that need to maintain a validated inventory of this key intermediate for multiple research projects over extended periods.

Storage Stability
Data to verify
Solid: 2 years at 4°C; Solution: 44 months at -20°C
May support inventory planning and reduce requalification frequency
Stability data from vendor; validate under laboratory-specific conditions
Storage Stability Supply Chain

US Patent-Validated Synthesis

The synthesis of 2-bromo-4-(N-tert-butyloxycarbonylamino)thiophene is not merely a theoretical exercise but is documented in a detailed experimental procedure within US Patent US09145414B2 . This patent describes a Curtius rearrangement of 2-bromothiophene-4-carboxylic acid using diphenylphosphoryl azide (DPPA) and tert-butanol to afford the target compound [1]. The availability of a peer-reviewed, detailed synthetic protocol provides a level of procedural confidence that is not always available for more obscure or custom-made isomers. This allows a research group to independently prepare the compound with a high likelihood of success, thereby mitigating supply chain risks.

Synthetic Protocol
Reported
Curtius rearrangement described in US Patent 9145414B2
Provides validated in-house synthesis option to mitigate supply risk
Patent details DPPA / tert-butanol conditions; review for scale-up feasibility
Organic Synthesis Process Chemistry Reproducibility

2-Bromo-4-(Boc-amino)thiophene: Key Applications


Kinase Inhibitor Scaffolds via Sequential Coupling

The unique combination of a 2-bromo substituent for initial cross-coupling and a 4-Boc-amino group for orthogonal protection makes this compound an ideal starting point for synthesizing 2,4,5-trisubstituted thiophene-based kinase inhibitors . The well-documented ability of 2-bromothiophenes to undergo regioselective C5-arylation after initial C2 functionalization is a key feature [1]. A user can first perform a Suzuki or Sonogashira coupling at the C2 bromine, then deprotect the Boc group to reveal the free amine for further derivatization (e.g., amide bond formation), and finally employ a C-H activation strategy to functionalize the remaining C5 position, generating a complex and highly decorated pharmacophore in a controlled, sequential manner. This strategy is not accessible with isomers where the Boc-amino and bromo groups are positioned differently [2].

ROCK Inhibitor Synthesis via Regioselective Arylation

The compound serves as a direct intermediate for the synthesis of bicyclic ROCK (Rho-associated protein kinase) inhibitors, as indicated by its structural analog, 2-(Boc-amino)-4-bromothiophene, which is specifically cited for this application . By substituting the analog with 2-bromo-4-(Boc-amino)thiophene, researchers can access a different regioisomeric series of ROCK inhibitors, exploring how the spatial orientation of the amine and the aryl group attached to the thiophene core impacts potency and selectivity. The well-characterized stability and purity of this building block [1] ensure that the resulting lead compounds are of high quality and free from isomer-related impurities that could confound biological assay results.

High-Throughput Synthesis and Library Construction

The consistent high purity (≥97% by HPLC) and long-term solution stability (44 months at -20°C) of 2-bromo-4-(Boc-amino)thiophene make it a particularly robust building block for automated parallel synthesis and the construction of small-molecule libraries. The stability profile ensures that pre-weighed aliquots or stock solutions can be prepared and used repeatedly over extended periods without concerns of degradation, a crucial factor for maintaining quality control in high-throughput experimentation. Furthermore, the availability of a detailed, patent-validated synthetic route [1] provides a reliable fallback for producing larger quantities if the library compound progresses into more advanced lead optimization.

Functional Materials via Orthogonal Deprotection

Beyond medicinal chemistry, the orthogonal reactivity of this compound is valuable in materials science, for example, in the synthesis of functionalized thiophene-based monomers for conductive polymers or organic electronic materials . The Boc-protected amine can be carried through challenging polymerization conditions and then selectively deprotected to reveal a free amine anchoring point for surface attachment or further post-polymerization modification. This approach is not feasible with the unprotected 2-bromo-4-aminothiophene, which would react with electrophilic monomers or catalysts [1]. The use of this specific isomer ensures the functional group is placed at a precise location on the polymer backbone, enabling the design of well-defined, regioregular materials.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Boc/C2–Br reactivity; regioselective C5-arylation potential
Verify sequential coupling efficiency and regiochemical outcome
ROCK inhibitor regioisomer series
Isomeric purity and spatial orientation of substituents
Confirm biological activity dependence on substitution pattern
High-throughput library construction
Consistent high purity and solution stability
Validate long-term stock solution integrity by HPLC
Functional materials (conductive polymers)
Orthogonal deprotection under mild acidic conditions
Assess post-polymerization amine deprotection efficiency

Technical Documentation Hub

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